Quinupristin-dalfopristin, marketed under the trade name Synercid, is a combination antibiotic used primarily to treat infections caused by vancomycin-resistant Enterococcus faecium and other resistant gram-positive bacteria. This compound consists of two streptogramin antibiotics: quinupristin and dalfopristin, which work synergistically to inhibit bacterial protein synthesis. The combination is administered intravenously, typically in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .
Both components of quinupristin-dalfopristin are derived from pristinamycin, a natural product obtained from the fermentation of Streptomyces pristinaespiralis. Quinupristin originates from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA. This combination falls under the macrolide-lincosamide-streptogramin class of antibiotics, known for their bacteriostatic properties that can exhibit bactericidal effects when used together .
The synthesis of quinupristin-dalfopristin involves complex chemical processes that require multiple steps and facilities. The production is labor-intensive, taking approximately nine months to complete across four different manufacturing sites globally. The synthesis begins with the fermentation of Streptomyces species to produce pristinamycin, followed by chemical modifications to yield quinupristin and dalfopristin .
The specific synthetic routes include:
Quinupristin-dalfopristin's molecular structure comprises two distinct components:
The molecular structures of these compounds allow them to bind effectively to the 50S subunit of bacterial ribosomes, disrupting protein synthesis. The binding sites for quinupristin and dalfopristin are adjacent but distinct, facilitating their synergistic action .
The primary reaction mechanism involves the binding of quinupristin and dalfopristin to the bacterial ribosome:
The mechanism of action for quinupristin-dalfopristin involves:
This dual action results in bactericidal effects against susceptible strains, particularly in cases where resistance has developed against other antibiotic classes .
Quinupristin-dalfopristin exhibits several notable physical and chemical properties:
Pharmacokinetic studies indicate that both components are primarily metabolized in the liver with minimal renal excretion. Adverse effects commonly reported include arthralgia, myalgia, nausea, and infusion site reactions .
Quinupristin-dalfopristin is primarily utilized in clinical settings for:
Despite its effectiveness against resistant strains, its use has declined due to associated toxicities and the availability of alternative therapies .
Quinupristin-dalfopristin originated from the streptogramin class of antibiotics, specifically as semi-synthetic derivatives of pristinamycin – a natural mixture produced by Streptomyces pristinaespiralis. Pristinamycin comprises two distinct components: Group A (pristinamycin IIA), a polyunsaturated macrolactone, and Group B (pristinamycin IA), a peptidic macrolactone [1] [4]. While individually bacteriostatic, these components demonstrated synergistic antibacterial activity when combined. However, natural pristinamycin suffered from poor aqueous solubility and oral-only bioavailability, limiting clinical utility [1].
To overcome these limitations, chemical modifications were undertaken:
Table 1: Key Modifications from Pristinamycin to Quinupristin-Dalfopristin
Component | Natural Precursor | Chemical Modification | Primary Enhancement |
---|---|---|---|
Quinupristin | Pristinamycin IA (Group B) | Addition of (S)-quinuclidinylthio group | Improved water solubility and intracellular penetration [3] [6] |
Dalfopristin | Pristinamycin IIA (Group A) | Mannich reaction & dimethylaminoethylthio addition | Enhanced ribosomal binding affinity and stability [1] [6] |
Final Mixture | Pristinamycin I/II | Fixed 30:70 ratio (quinupristin:dalfopristin) | Optimized synergistic activity; IV formulation feasibility [1] [4] |
The combination’s development was driven by two critical factors: mechanistic synergy against resistant pathogens and expanding resistance gaps.
Mechanistic Basis of Synergy
Addressing Resistance Emergence
The late 1980s–1990s saw alarming rises in:
Table 2: In Vitro Activity Against Resistant Pathogens (1996–2000 Surveillance)
Pathogen | Resistance Phenotype | Quinupristin-Dalfopristin MIC₉₀ (μg/mL) | Susceptibility Rate (%) |
---|---|---|---|
Staphylococcus aureus | Methicillin-resistant (MRSA) | 1.0 | 98.5 [7] |
Enterococcus faecium | Vancomycin-resistant (VREF) | 2.0 | 92.3 [1] [7] |
Streptococcus pneumoniae | Penicillin-resistant | 0.75 | 97.7 [7] |
Streptococcus pyogenes | Erythromycin-resistant | ≤1.0 | 100 [4] |
Enterococcus faecalis | Vancomycin-susceptible | ≥8.0 | 10.0 [1] [5] |
The complex manufacturing process (requiring 9 months across four global facilities) delayed initial approval [1]. Key milestones include:
Table 3: Regulatory Approval Timeline
Year | Region/Authority | Approved Indications | Usage Notes |
---|---|---|---|
1998 (Q2) | US FDA | VREF infections; cSSSI (MSSA, S. pyogenes) | First antibiotic approved for VREF [1] |
1999 | European Union (EMEA) | Same as FDA | Restricted use due to cost and infusion site reactions [1] [4] |
2001 | Canada (Health Canada) | VREF salvage therapy | Compassionate programs for MRSA pneumonia [1] |
2003 | Australia (TGA) | Macrolide-resistant streptococcal infections | Alternative to vancomycin in penicillin-allergic patients [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1